2-iodo-N-methylaniline

Vue d'ensemble

Description

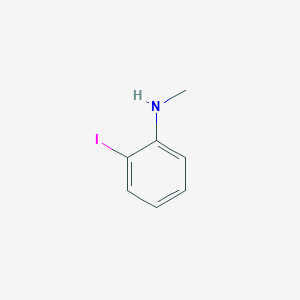

2-Iodo-N-methylaniline is an organic compound with the molecular formula C₇H₈IN It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the nitrogen atom is substituted with a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-methylaniline can be achieved through several methods. One common approach involves the iodination of N-methylaniline. This can be done using iodine (I₂) and potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) under mild conditions. Another method involves the decarboxylative iodination of anthranilic acids using iodine and potassium iodide under oxygen, which is a transition-metal-free and base-free process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Iodo-N-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form new compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives. Reduction reactions can convert it back to the parent aniline or other reduced forms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

Substitution Products: Depending on the nucleophile, products can include N-alkylated anilines or thiolated derivatives.

Oxidation Products: Nitroso or nitro derivatives.

Coupling Products: Biaryl compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Iodo-N-methylaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to function as a pharmacophore in drug discovery, particularly against conditions like hyperlipidemia through the development of PCSK9 inhibitors. Moreover, it has been utilized in synthesizing compounds that exhibit anti-cancer properties and other therapeutic effects.

Case Study: Drug Discovery

A study highlighted the use of this compound in synthesizing novel compounds aimed at inhibiting PCSK9, an important target for lowering cholesterol levels. The compound's electron-donating properties enhance its reactivity, making it suitable for developing complex molecular structures necessary for effective drug candidates .

Material Science

In material science, this compound is employed in creating dyes and sensitizers for photodynamic therapy and solar cells. Its ability to form D–π–A (donor-π-acceptor) structures is particularly valuable in developing materials that can efficiently convert light energy into chemical energy.

Case Study: Photodynamic Therapy

Research has shown that derivatives of this compound can be used to construct sensitizers that improve the efficacy of photodynamic therapy in cancer treatment. These compounds are designed to absorb specific wavelengths of light and produce reactive oxygen species that can selectively destroy cancer cells .

Synthetic Methodologies

The compound is also integral to various synthetic methodologies, particularly in N-alkylation reactions. It has been utilized as a substrate in catalytic processes involving manganese pincer complexes, which allow for selective N-methylation under mild conditions.

Data Table: N-Methylation Yields

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| PN3P Mn(I)-2 | 120 | 52-94 |

| t-BuOK + MeOH | 80-100 | High |

This table summarizes the yields obtained from N-methylation reactions using different catalysts and conditions .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential to synthesize agrochemicals that enhance crop yield and resistance to pests. Its role as an intermediate helps develop various herbicides and pesticides.

Case Study: Agrochemical Synthesis

The synthesis of N-methylated anilines from this compound has shown promising results in creating effective agrochemicals with improved selectivity against target pests while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of 2-iodo-N-methylaniline depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets vary depending on the specific derivative or application being studied.

Comparaison Avec Des Composés Similaires

2-Iodoaniline: Similar structure but lacks the methyl group on the nitrogen atom.

N-Methylaniline: Similar structure but lacks the iodine atom on the benzene ring.

2-Bromo-N-methylaniline: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 2-Iodo-N-methylaniline is unique due to the presence of both the iodine atom and the methyl group, which confer distinct reactivity and properties. The iodine atom provides a good leaving group for substitution reactions, while the methyl group on the nitrogen enhances the compound’s stability and reactivity compared to its non-methylated counterparts.

Activité Biologique

2-Iodo-N-methylaniline is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structure and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom attached to a methylaniline moiety. Its molecular formula is , with a molecular weight of approximately 235.08 g/mol. The presence of the iodine atom enhances its lipophilicity, which can improve membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound may act as a competitive inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.

- Cellular Penetration : The iodine substituent facilitates better penetration through biological membranes, enhancing the compound’s efficacy in cellular environments.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves several steps, including halogenation and amination reactions. Common methods include:

- Halogenation : The introduction of iodine into the aniline structure can be achieved via electrophilic aromatic substitution.

- Amination : Following halogenation, the compound can be further modified through nucleophilic substitution reactions to introduce various functional groups.

Anticancer Activity

A study highlighted the synthesis of various derivatives of this compound and their evaluation against several cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to apoptosis induction through the activation of caspase pathways .

Enzyme Modulation

Research has shown that this compound can modulate enzyme activities related to drug metabolism. For instance, it was found to inhibit cytochrome P450 enzymes, which play a crucial role in drug biotransformation. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Comparative Biological Activity Table

| Compound | Activity | Target | Study Reference |

|---|---|---|---|

| This compound | Anticancer (MCF-7, A549) | Apoptosis pathways | |

| 4-Chloro-2-iodo-N-methylaniline | Enzyme inhibition (CYP450) | Drug metabolism | |

| 3-Cyclopropoxy-2-iodo-N-methylaniline | Binding affinity studies | Enzymatic interactions |

Propriétés

IUPAC Name |

2-iodo-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLMOORTNOTZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452652 | |

| Record name | 2-iodo-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57056-93-6 | |

| Record name | 2-iodo-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.